molecular formula C16H22N2O3 B13738575 Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl- CAS No. 31248-68-7

Piperidine, 1-((4-(1-(hydroxyimino)ethyl)phenoxy)acetyl)-4-methyl-

Cat. No.: B13738575
CAS No.: 31248-68-7
M. Wt: 290.36 g/mol
InChI Key: JPQBXEBEBGLJKN-GHRIWEEISA-N
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Description

ACETOPHENONE,4-(4-METHYLPIPERIDO)CARBONYLMETHOXY-,OXIME is a complex organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be various organic substituents. This particular compound is derived from acetophenone, a simple aromatic ketone, and features a piperidine ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETOPHENONE,4-(4-METHYLPIPERIDO)CARBONYLMETHOXY-,OXIME typically involves the reaction of acetophenone with hydroxylamine to form acetophenone oxime. This intermediate is then reacted with 4-(4-methylpiperido)carbonylmethoxy- to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

ACETOPHENONE,4-(4-METHYLPIPERIDO)CARBONYLMETHOXY-,OXIME can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

ACETOPHENONE,4-(4-METHYLPIPERIDO)CARBONYLMETHOXY-,OXIME has various applications in scientific research:

Mechanism of Action

The mechanism of action of ACETOPHENONE,4-(4-METHYLPIPERIDO)CARBONYLMETHOXY-,OXIME involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the piperidine ring can interact with receptors in the nervous system, potentially affecting neurotransmission pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone oxime: A simpler oxime derivative of acetophenone.

    4-Methylpiperidine: A related compound featuring the piperidine ring.

    N-Methylbenzamide: Another derivative of acetophenone with a different functional group.

Uniqueness

ACETOPHENONE,4-(4-METHYLPIPERIDO)CARBONYLMETHOXY-,OXIME is unique due to its combination of an oxime group and a substituted piperidine ring. This structural complexity allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

31248-68-7

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C16H22N2O3/c1-12-7-9-18(10-8-12)16(19)11-21-15-5-3-14(4-6-15)13(2)17-20/h3-6,12,20H,7-11H2,1-2H3/b17-13+

InChI Key

JPQBXEBEBGLJKN-GHRIWEEISA-N

Isomeric SMILES

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)/C(=N/O)/C

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=NO)C

Origin of Product

United States

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